molecular formula C15H13NO B1604697 2-(4-Methoxyphenyl)indolizine CAS No. 7496-82-4

2-(4-Methoxyphenyl)indolizine

Cat. No.: B1604697
CAS No.: 7496-82-4
M. Wt: 223.27 g/mol
InChI Key: MUMVZZLEJULVAE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group on the phenyl ring enhances its chemical properties and biological activities.

Scientific Research Applications

2-(4-Methoxyphenyl)indolizine has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and has long-lasting effects on aquatic life .

Future Directions

Indolizine derivatives, including “2-(4-Methoxyphenyl)indolizine”, have a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Thus, many approaches for their synthesis have been developed . The future directions in this field could involve the development of novel approaches for the synthesis of indolizine and its derivatives .

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)indolizine plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as vascular endothelial growth factor (VEGF) and neuropilin-1 (NRP1), exhibiting potential inhibitory effects . These interactions are significant as they can influence angiogenesis and other cellular processes. Additionally, this compound has shown interactions with phosphodiesterase V, histamine H3 receptors, and bromodomains BAZ2A and BAZ2B . These interactions suggest that the compound can modulate various signaling pathways and cellular functions.

Cellular Effects

The effects of this compound on cells are diverse and profound. It has been observed to exhibit cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent . The compound influences cell signaling pathways by interacting with key receptors and enzymes, leading to alterations in gene expression and cellular metabolism. For instance, its interaction with VEGF and NRP1 can impact angiogenesis, a critical process in tumor growth and metastasis . Furthermore, this compound’s effects on phosphodiesterase V and histamine H3 receptors suggest its potential role in modulating inflammatory responses and neurotransmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulations. The compound’s ability to inhibit VEGF and NRP1 is particularly noteworthy, as these interactions can disrupt angiogenic signaling pathways . Additionally, its binding to phosphodiesterase V and histamine H3 receptors indicates a mechanism involving the modulation of cyclic nucleotide levels and histamine signaling, respectively . These molecular interactions result in changes in gene expression and cellular responses, contributing to the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects have been observed, indicating a threshold beyond which the compound’s safety is compromised . These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound’s interactions with enzymes such as phosphodiesterase V and histamine H3 receptors suggest its involvement in pathways related to cyclic nucleotide metabolism and histamine signaling . These interactions can affect metabolic flux and the levels of various metabolites, contributing to the compound’s overall biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)indolizine can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives with appropriate substituents. For instance, the reaction of 4-methoxyphenylacetylene with pyridine in the presence of a catalyst such as palladium on carbon can yield the desired indolizine compound .

Another method involves the use of Baylis-Hillman bromides, which can be prepared from the Baylis-Hillman reaction products. These bromides react with pyridine or its derivatives to form the indolizine ring through a one-pot sequence that includes salt formation and subsequent 1,5-cyclization of nitrogen ylides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)indolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonyl groups.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated indolizine rings.

    Substitution: Substituted indolizine derivatives with various functional groups.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)indolizine can be compared with other indolizine derivatives and similar heterocyclic compounds:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse reactivity make it a valuable target for synthetic chemists, while its biological activities open up possibilities for medicinal and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-15-7-5-12(6-8-15)13-10-14-4-2-3-9-16(14)11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMVZZLEJULVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323975
Record name 2-(4-methoxyphenyl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7496-82-4
Record name NSC405331
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g of 2-picoline and 25 g of 4-methoxyphenacyl bromide in 35 ml of ethanol were refluxed for 18 hours. The reaction solution was concentrated under reduced pressure to give a solid, which was dissolved in 350 ml of water. After the aqueous solution was extracted with three 35 ml portions of ether, 35 g of sodium bicarbonate was added to the aqueous solution and was refluxed two hours. The cooled reaction mixture was filtered to give 20 g of product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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